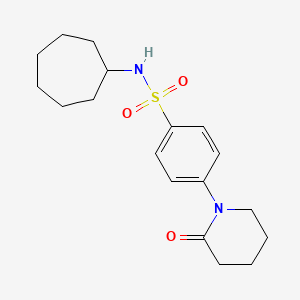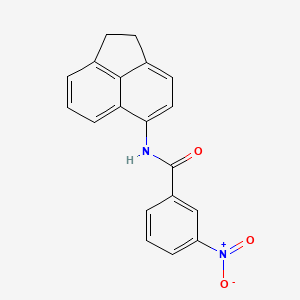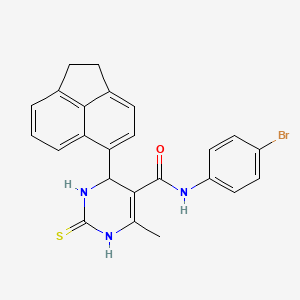![molecular formula C24H34N2O2 B5172516 (2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5172516.png)
(2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine is a chemical compound that belongs to the class of arylalkylamines. It is commonly referred to as MPMP and is known for its potential therapeutic applications in the treatment of various medical conditions.
Mécanisme D'action
MPMP acts as an SSRI by inhibiting the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing the levels of serotonin in the brain, MPMP can help alleviate symptoms of depression and anxiety. Additionally, MPMP acts as a sigma-1 receptor agonist, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
Research has shown that MPMP has a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, MPMP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
MPMP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using MPMP in lab experiments. It can be expensive to obtain, and its effects may vary depending on the dosage and administration route.
Orientations Futures
There are several future directions for research on MPMP. One area of interest is its potential use in the treatment of addiction. Research has shown that MPMP may be effective in reducing drug-seeking behavior in animal models of addiction. Additionally, MPMP has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, more research is needed to fully understand the mechanism of action of MPMP and to identify any potential side effects or safety concerns associated with its use.
Conclusion
In conclusion, (2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine, or MPMP, is a promising chemical compound with potential therapeutic applications in the treatment of depression, anxiety, and addiction. Its mechanism of action is well understood, and it has been extensively studied for its biochemical and physiological effects. While there are limitations to using MPMP in lab experiments, it remains a promising candidate for future research.
Méthodes De Synthèse
The synthesis of MPMP involves the reaction of 2-methoxybenzyl chloride with 1-[2-(4-methoxyphenyl)ethyl]-4-piperidinol in the presence of a base to form the intermediate product, (2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)amine. This intermediate product is then treated with formaldehyde and hydrogen gas to yield the final product, MPMP.
Applications De Recherche Scientifique
MPMP has been studied extensively for its potential therapeutic applications in the treatment of various medical conditions, including depression, anxiety, and addiction. Research has shown that MPMP acts as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These properties make it a promising candidate for the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-[(2-methoxyphenyl)methyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-25(19-22-6-4-5-7-24(22)28-3)18-21-13-16-26(17-14-21)15-12-20-8-10-23(27-2)11-9-20/h4-11,21H,12-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLFLACBEFYESK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=C(C=C2)OC)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5172472.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5172478.png)
![4-{3-[(4-fluorobenzyl)amino]butyl}phenol](/img/structure/B5172481.png)
![N-[4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5172485.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5172486.png)

![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5172505.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(3-methyl-1H-pyrazol-5-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5172509.png)
![2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5172514.png)


![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5172542.png)
![N-(4-ethoxyphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5172549.png)